

An In-depth Technical Guide to the Safe Handling of 4-Iodobutyl Acetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Iodobutyl acetate**

Cat. No.: **B1586681**

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Inherent Reactivity

4-Iodobutyl acetate is a valuable reagent in organic synthesis, often employed for the introduction of a four-carbon chain terminating in a primary alcohol (after hydrolysis of the acetate). Its utility stems from the reactivity of the carbon-iodine bond, where iodide serves as an excellent leaving group in nucleophilic substitution reactions. However, the very electrophilicity that makes it a useful synthetic tool also classifies it as a potent alkylating agent. Alkylating agents can covalently modify biological nucleophiles such as DNA, RNA, and proteins, leading to cytotoxic, mutagenic, and potentially carcinogenic effects.^{[1][2][3][4]} This guide provides a framework for handling **4-iodobutyl acetate** that is grounded in a comprehensive understanding of its chemical reactivity and associated risks.

Compound Identification and Physicochemical Properties

A precise understanding of a chemical's properties is the foundation of a robust safety protocol. Key identifiers and properties for **4-iodobutyl acetate** are summarized below.

Property	Value	Source
Chemical Name	4-Iodobutyl acetate	[5] [6] [7]
Synonyms	1-Acetoxy-4-iodobutane, Acetic acid 4-iodobutyl ester	[5] [7]
CAS Number	40596-44-9	[5] [6] [7]
Molecular Formula	C ₆ H ₁₁ IO ₂	[5] [6] [8]
Molecular Weight	242.05 g/mol	[5] [6]
Appearance	Colorless to pale yellow or brown liquid	[5] [9]
Density	~1.61 g/mL at 25 °C	[6] [9]
Boiling Point	94-95 °C at 5.5 mm Hg	[6] [9]
Flash Point	195 °F (~90.5 °C)	[9] [10]
Solubility	Difficult to mix with water	[5] [9]
Sensitivity	Light Sensitive	[5] [9] [11]

Comprehensive Hazard Assessment

4-Iodobutyl acetate is classified under the Globally Harmonized System (GHS) with specific hazard warnings. The causality of these hazards is directly linked to its chemical nature as an electrophilic alkylating agent.

GHS Classification	Hazard Statement	Pictogram	Causality and Field Insights
Skin Irritation (Category 2)	H315: Causes skin irritation	alt text	The compound can react with nucleophilic functional groups in skin proteins and lipids. This covalent modification disrupts cellular integrity, leading to an inflammatory response perceived as irritation. Prolonged or repeated contact can lead to more severe dermatitis. [5]
Eye Irritation (Category 2)	H319: Causes serious eye irritation	alt text	The cornea and conjunctiva are highly sensitive tissues. Direct contact can cause significant damage due to alkylation of critical proteins, potentially leading to long-term vision impairment. Immediate and thorough irrigation is critical upon exposure. [5]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System	H335: May cause respiratory irritation	alt text	Inhalation of vapors or aerosols allows the compound to contact the mucosal surfaces of the respiratory tract. Its irritant nature can

			cause inflammation, coughing, and shortness of breath. ^[5]
			Due to its relatively low vapor pressure, this risk is most pronounced when the material is heated or aerosolized.
Unclassified but Inherent Risk	Potential Mutagen/Carcinogen	N/A	As an alkylating agent, 4-iodobutyl acetate has the potential to alkylate DNA bases (e.g., the N7 position of guanine). ^[12] This can lead to mutations during DNA replication. While not officially classified as a carcinogen, its mechanism of action warrants treating it with the same level of precaution as other known hazardous alkylating agents. ^{[1][3]}

Risk Mitigation: Engineering Controls, Administrative Controls, and PPE

A multi-layered approach is essential for mitigating the risks associated with **4-iodobutyl acetate**. The hierarchy of controls, from most to least effective, is Engineering Controls > Administrative Controls > Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure by containing the chemical.

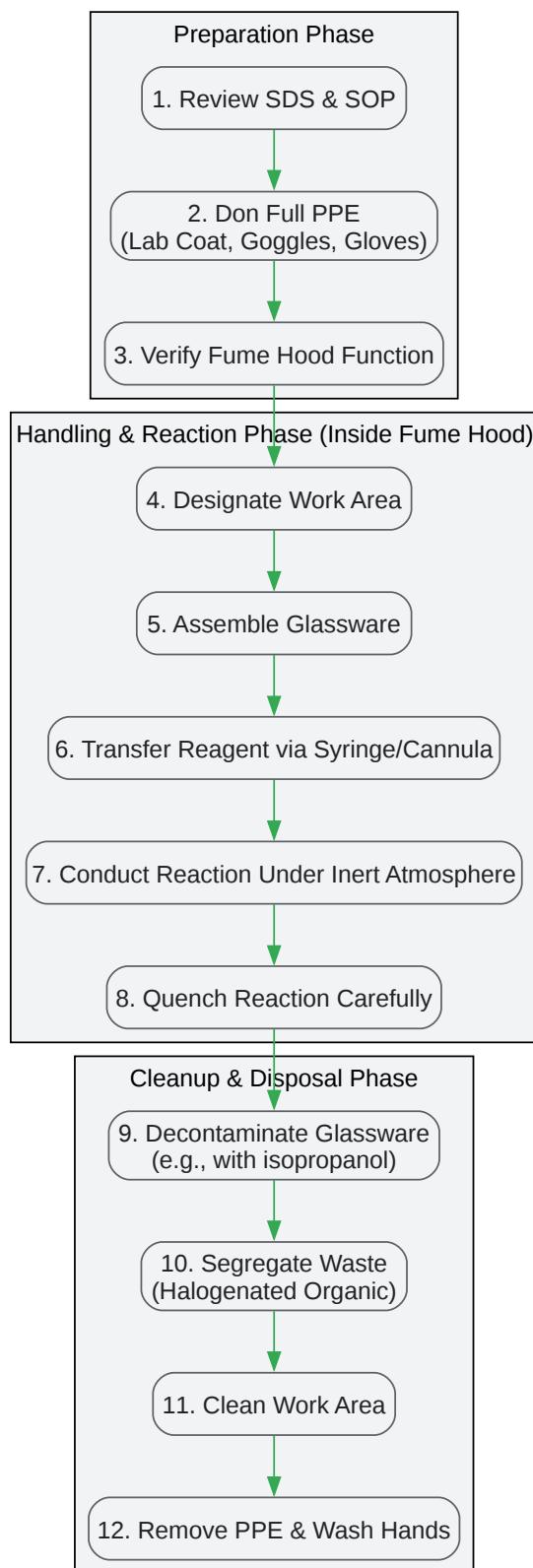
- Fume Hood: All handling of **4-iodobutyl acetate**, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[\[13\]](#)
- Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, documented procedures ensure consistent and safe practices.

- Designated Areas: Clearly mark and designate specific areas within the lab (e.g., a particular fume hood) for handling **4-iodobutyl acetate**.
- Restricted Access: Limit access to storage and handling areas to authorized and trained personnel only.
- Training: All personnel must receive documented training on the specific hazards, handling procedures, and emergency response for this compound before beginning work.

Personal Protective Equipment (PPE): The Final Barrier


PPE does not eliminate the hazard, but it protects the user from exposure. Selection must be based on the specific hazards of **4-iodobutyl acetate**.

PPE Type	Specification	Rationale and Best Practices
Hand Protection	Nitrile or Neoprene gloves.	Check glove manufacturer's compatibility charts. Double-gloving is recommended for extended operations or when handling larger quantities. Change gloves immediately if contamination is suspected. [5]
Eye Protection	Chemical safety goggles or a face shield.	Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant splash risk. [5]
Skin and Body Protection	Flame-retardant lab coat, closed-toe shoes.	A fully buttoned lab coat protects against skin contact from minor spills. Ensure shoes are made of a non-porous material.
Respiratory Protection	Not typically required if handled in a fume hood.	If engineering controls fail or for emergency response, a respirator with an organic vapor cartridge may be necessary.

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

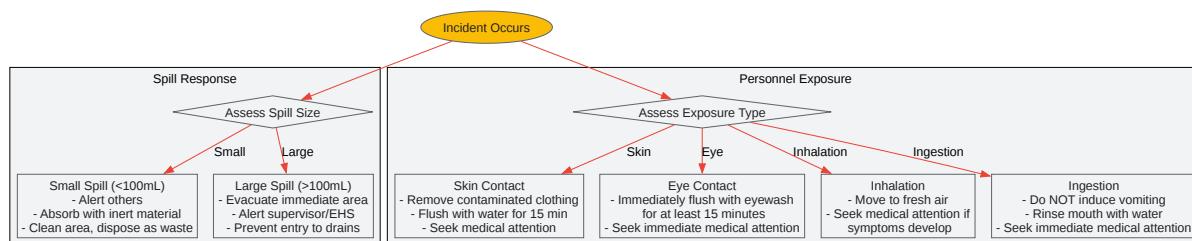
This section outlines a self-validating protocol for a typical laboratory-scale reaction using **4-iodobutyl acetate**.

Workflow Diagram: Safe Handling Protocol

[Click to download full resolution via product page](#)

Caption: A logical workflow for handling **4-iodobutyl acetate**, from preparation to disposal.

Detailed Steps:


- Preparation:
 - Thoroughly review the Safety Data Sheet (SDS) and the lab-specific Standard Operating Procedure (SOP) for the planned experiment.
 - Don all required PPE: a flame-retardant lab coat, chemical safety goggles, and appropriate gloves (e.g., nitrile).[\[5\]](#)
 - Verify that the chemical fume hood is operational (check airflow monitor).
- Reagent Handling:
 - Perform all manipulations inside the fume hood.
 - Measure the required amount of **4-iodobutyl acetate** using a clean, dry syringe or graduated cylinder. To minimize exposure risk, avoid open-beaker transfers.
 - Add the reagent to the reaction vessel slowly. If the reaction is exothermic, ensure adequate cooling is in place.
- Post-Reaction:
 - After the reaction is complete, any excess alkylating agent must be quenched. A common method is the addition of a nucleophilic scavenger like a secondary amine or a thiol, but the choice must be compatible with the reaction mixture.
- Cleanup and Waste Disposal:
 - Rinse all contaminated glassware with a suitable solvent (e.g., acetone or isopropanol) inside the fume hood. Collect this rinse as hazardous waste.
 - Dispose of all waste containing **4-iodobutyl acetate**, including contaminated consumables (gloves, paper towels, silica gel), in a clearly labeled, sealed container for halogenated organic waste.[\[13\]](#)[\[14\]](#)
 - Wipe down the work surface in the fume hood.

- Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.

Emergency Procedures: A Validated Response Plan

Immediate and correct action is vital in the event of an exposure or spill.

Emergency Response Decision Tree

[Click to download full resolution via product page](#)

Caption: A decision-making flowchart for spills and personnel exposure incidents.

- Skin Contact: Immediately remove any contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[5][14]
- Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][9]
- Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms like coughing or dizziness occur, seek immediate medical attention.[5][14]

- Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
- Spills:
 - Small Spill (inside fume hood): Absorb the spill with an inert material like vermiculite or sand. Collect the material using non-sparking tools into a sealed container for hazardous waste disposal. Clean the area with a suitable solvent.[13][15]
 - Large Spill: Evacuate the immediate area and alert laboratory personnel and the institutional Environmental Health & Safety (EHS) office. Prevent the spill from entering drains.[13][15]

Storage and Stability

Proper storage is crucial to maintain the integrity of the reagent and ensure safety.

- Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[14]
- Container: Keep the container tightly closed to prevent moisture ingress and vapor escape. [5][13]
- Light Sensitivity: **4-Iodobutyl acetate** is light-sensitive.[5][9] Store in an amber or opaque bottle to prevent degradation, which can release iodine.
- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alkylation - Wikipedia [en.wikipedia.org]

- 2. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
- 3. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]
- 5. Page loading... [guidechem.com]
- 6. 4-IODOBUTYL ACETATE | CAS: 40596-44-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. 4-iodobutyl acetate, 96%, stab. with copper | Fisher Scientific [fishersci.ca]
- 8. PubChemLite - 4-iodobutyl acetate (C₆H₁₁IO₂) [pubchemlite.lcsb.uni.lu]
- 9. chembk.com [chembk.com]
- 10. 4-IODOBUTYL ACETATE CAS#: 40596-44-9 [m.chemicalbook.com]
- 11. beta.lakeland.edu [beta.lakeland.edu]
- 12. Alkylating Agents – Callaix [callaix.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. orbitscience.com [orbitscience.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Safe Handling of 4-Iodobutyl Acetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586681#4-iodobutyl-acetate-safety-and-handling-precautions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com